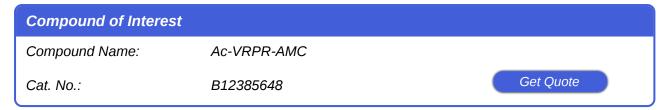


Application Notes and Protocols for Ac-VRPR-AMC in Metacaspase Assays

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the use of the fluorogenic substrate Ac-Val-Arg-Pro-Arg-AMC (**Ac-VRPR-AMC**) in the determination of metacaspase activity. Metacaspases are cysteine-dependent proteases found in plants, fungi, and protozoa that play crucial roles in programmed cell death (PCD) and other physiological processes.[1] Accurate measurement of their enzymatic activity is vital for understanding their biological function and for the development of potential therapeutic inhibitors.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the use of **Ac-VRPR-AMC** and related substrates in metacaspase assays.



| Parameter | Value | Enzyme/Organism | Citation |
|--------------------------|---|--|----------|
| Substrate | Ac-VRPR-AMC | Arabidopsis thaliana metacaspase-9 (AtMC9) | [2] |
| kcat/Km | 4.6 x 10 ⁵ M ⁻¹ s ⁻¹ | Arabidopsis thaliana metacaspase-9 (AtMC9) | [2] |
| Working Concentration | 50 μΜ | Arabidopsis thaliana metacaspase 5 (AtMC5) | [3][4] |
| Excitation Wavelength | 380 nm | General metacaspase assay | [5] |
| Emission Wavelength | 460 nm | General metacaspase assay | [5] |
| Alternative Substrates | Boc-GRR-AMC, Boc- GGR-AMC | Various recombinant metacaspases | [1] |

Experimental ProtocolsPreparation of Reagents

- a) **Ac-VRPR-AMC** Stock Solution (3 mM): To prepare a 3 mM stock solution, dissolve 1 mg of **Ac-VRPR-AMC** (MW: 725.85 g/mol) in 460 μ L of DMSO.[5] Aliquot and store at -20°C for up to 6 months.[5]
- b) **Ac-VRPR-AMC** Working Solution (1 mM): For the assay, a 1 mM working solution is typically used. Dilute the 3 mM stock solution 1:2 with 1x Lauber buffer.[5]
- c) 5x Lauber Buffer:
- 50 mM HEPES
- 100 mM NaCl



- 10% Sucrose
- 0.1% CHAPS
- Note: Prepare the buffer without DTT for the initial stock. DTT should be added fresh to the 1x Lauber buffer before use.[5]
- d) 1x Lauber Buffer (Assay Buffer): Dilute the 5x Lauber buffer 1:4 with double-distilled water (DDW).[5] For the metacaspase activity assay, add DTT to a final concentration of 10 mM.[5] For example, add 10 μ L of 1 M DTT to 1 mL of 1x Lauber buffer.
- e) AMC Standard Stock Solution (1 M): Dissolve 0.175 mg of 7-amino-4-methylcoumarin (AMC) (MW: 175.18 g/mol) in 1 mL of DMSO.[5] Aliquot and store at -20°C.[5]

Metacaspase Activity Assay Protocol

This protocol is adapted from Spungin et al., 2019 for the assessment of metacaspase activity in cell lysates.[5]

- a) Sample Preparation (Cell Lysate):
- Harvest cells and resuspend the pellet in 1 mL of ice-cold 1x Lauber buffer.
- Sonicate the sample on ice for four cycles of 30 seconds with short pulses.
- Centrifuge at 14,000 x g for 5 minutes at room temperature.
- Transfer the supernatant to a fresh tube containing DTT (final concentration 10 mM) for immediate use or store at -80°C.
- b) Assay Procedure:
- Prepare a standard curve using the 1 M AMC stock solution with serial dilutions in 1x Lauber buffer. A typical concentration range is 0 to 15.6 μM.[5]
- In a 96-well black microplate, add your cell lysate samples.

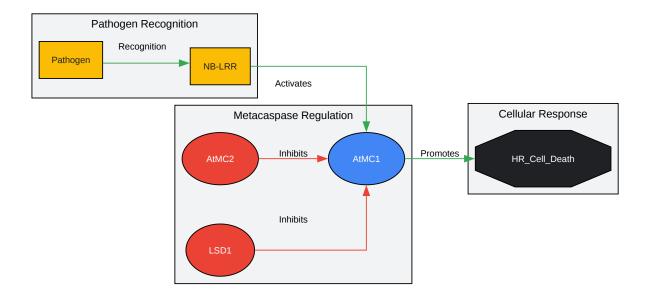


- To initiate the reaction, add the **Ac-VRPR-AMC** working solution to each well. The final substrate concentration will depend on the volume of lysate and substrate added. A final concentration of 50 μM has been reported for some metacaspases.[3][4]
- Immediately place the plate in a fluorescence plate reader.
- c) Measurement:
- Set the excitation wavelength to 380 nm and the emission wavelength to 460 nm.
- Monitor the increase in fluorescence over time. Kinetic reads are recommended for 2-3
 hours at 10-minute intervals to ensure the measurement is within the linear phase of the
 reaction.[5]
- d) Data Analysis:
- Subtract the blank readings (buffer and substrate without enzyme) from all measurements.
- Use the AMC standard curve to convert the fluorescence units (RFU) to the concentration of released AMC (µM).
- Calculate the rate of substrate cleavage (μM AMC/min) from the linear portion of the kinetic curve.
- Normalize the activity to the total protein concentration of the lysate, which can be determined using a compatible protein assay like the BCA assay. The final units are typically expressed as μmol AMC/mg protein/min.[5]

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the metacaspase signaling pathway in plants and a general experimental workflow for the metacaspase activity assay.

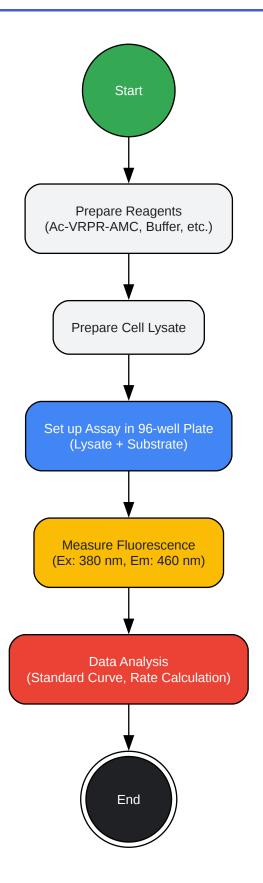




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Caption: Plant Metacaspase Signaling in Immunity.





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